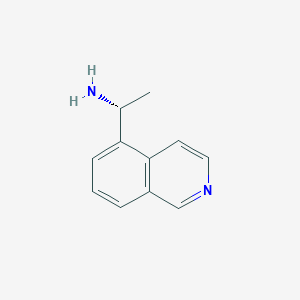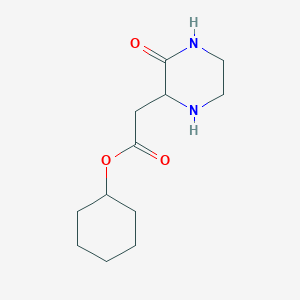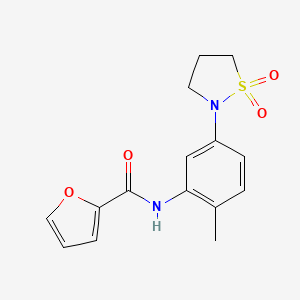
N-Fmoc-N-(2-phenylethyl)-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N-(2-phenylethyl)-glycine: is a derivative of glycine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is substituted with a 2-phenylethyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the Fmoc protecting group under basic conditions.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane.
Substitution with 2-Phenylethyl Group: The next step involves the substitution of the hydrogen atom on the amino group with a 2-phenylethyl group. This can be achieved through a nucleophilic substitution reaction using 2-phenylethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of N-Fmoc-N-(2-phenylethyl)-glycine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), yielding the free amine.
Coupling Reactions: The free amine can undergo coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Substitution Reactions: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Deprotection: Glycine derivatives with a free amine group.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted phenylethyl derivatives.
科学研究应用
Chemistry:
Peptide Synthesis: N-Fmoc-N-(2-phenylethyl)-glycine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.
作用机制
The primary mechanism of action of N-Fmoc-N-(2-phenylethyl)-glycine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to build peptides and proteins.
相似化合物的比较
N-Fmoc-glycine: Similar in structure but lacks the 2-phenylethyl group, making it less hydrophobic.
N-Boc-N-(2-phenylethyl)-glycine: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc, which is removed under acidic conditions.
N-Fmoc-N-(2-phenylethyl)-alanine: Similar structure but with an additional methyl group on the alpha carbon, making it bulkier.
Uniqueness: N-Fmoc-N-(2-phenylethyl)-glycine is unique due to its combination of the Fmoc protecting group and the hydrophobic 2-phenylethyl side chain, which can influence the folding and properties of the resulting peptides.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenylethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGEVARORMAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)



![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![N-(3-chloro-4-methylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

